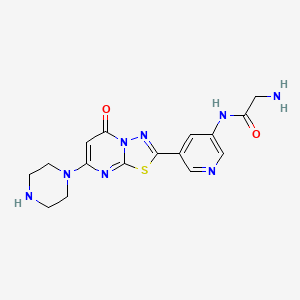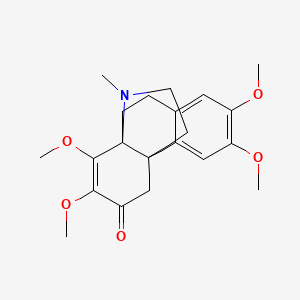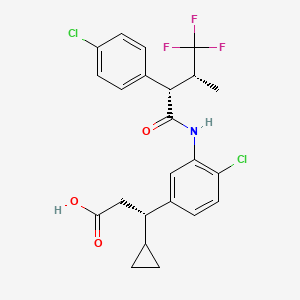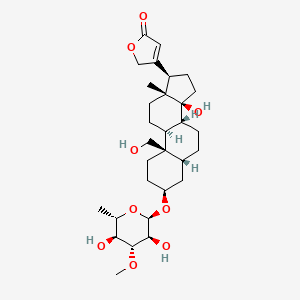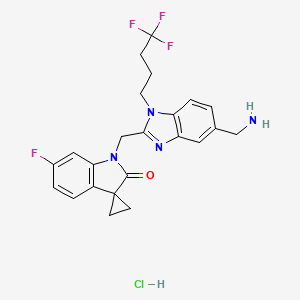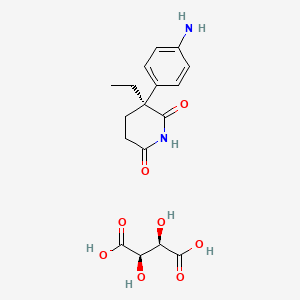
(S)-Aminoglutethimide tartrate
Descripción general
Descripción
(S)-Aminoglutethimide tartrate is a pharmaceutical compound known for its role as an aromatase inhibitor and an adrenal steroidogenesis inhibitor. It is used primarily in the treatment of hormone-dependent cancers, such as breast cancer, by inhibiting the production of estrogen and other steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Aminoglutethimide tartrate involves several steps, starting from the appropriate chiral precursor. The key steps include:
Formation of the Glutethimide Core: This involves the cyclization of a suitable precursor to form the glutethimide ring structure.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, typically using an amine source under controlled conditions.
Resolution of Enantiomers: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Formation of the Tartrate Salt: The final step involves the reaction of (S)-Aminoglutethimide with tartaric acid to form the tartrate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for enantiomeric separation.
Types of Reactions:
Oxidation: (S)-Aminoglutethimide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in (S)-Aminoglutethimide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amine sources, alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of aminoglutethimide.
Reduction: Reduced forms of aminoglutethimide.
Substitution: Substituted aminoglutethimide derivatives.
Aplicaciones Científicas De Investigación
(S)-Aminoglutethimide tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block.
Biology: Studied for its effects on steroidogenesis and hormone regulation.
Medicine: Used in the treatment of hormone-dependent cancers, such as breast cancer, by inhibiting estrogen production.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Mecanismo De Acción
(S)-Aminoglutethimide tartrate exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers. Additionally, it inhibits adrenal steroidogenesis by blocking the conversion of cholesterol to pregnenolone, thereby reducing the production of corticosteroids.
Comparación Con Compuestos Similares
Anastrozole: Another aromatase inhibitor used in the treatment of breast cancer.
Letrozole: A non-steroidal aromatase inhibitor with a similar mechanism of action.
Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the enzyme.
Uniqueness: (S)-Aminoglutethimide tartrate is unique in its dual action as both an aromatase inhibitor and an adrenal steroidogenesis inhibitor. This dual mechanism makes it particularly effective in reducing hormone levels in hormone-dependent cancers.
Propiedades
IUPAC Name |
(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUXPVVSVXIQNE-TZXXFBNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62268-19-3 | |
| Record name | (S)-Aminoglutethimide tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062268193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-AMINOGLUTETHIMIDE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625K4DEO0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)
